2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide
Description
This compound features a pyrazole core substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and at the 1-position with an acetamide moiety. Its molecular formula is C₁₄H₂₁BN₃O₃, and it is primarily utilized as a boron-containing intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery, particularly in oncology (e.g., prostate cancer therapeutics) .
Properties
CAS No. |
1676067-97-2 |
|---|---|
Molecular Formula |
C11H18BN3O3 |
Molecular Weight |
251.09 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)8-5-6-15(14-8)7-9(13)16/h5-6H,7H2,1-4H3,(H2,13,16) |
InChI Key |
PUBZHPWDOVUJCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the boronic ester group: The pyrazole ring can be functionalized with a boronic ester group using a Suzuki coupling reaction. This involves the reaction of a halogenated pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Acetamide group attachment:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the coupling partner.
Scientific Research Applications
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki coupling reactions to form complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide involves its interaction with molecular targets through its boronic ester and acetamide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The acetamide group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of the Boronate Group
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide
- Structural Difference : The boronate group is at the pyrazole 4-position instead of 3.
- Impact :
- Reactivity : Reduced steric hindrance at the 4-position may improve coupling efficiency with bulky aryl partners .
- Crystallinity : Higher melting point (198–200°C for 4-substituted analogs vs. 98–101°C for 3-substituted) suggests enhanced crystallinity due to symmetrical packing .
- Biological Activity : Positional changes alter binding modes in enzyme active sites, as observed in kinase inhibitors .
Substituent Variations on the Acetamide Nitrogen
N-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide
- Structural Difference : Methyl substitution on the acetamide nitrogen.
- Impact: Metabolic Stability: The methyl group reduces oxidative deamination, increasing plasma half-life in preclinical models .
N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide
- Structural Difference : Dimethyl substitution on the acetamide nitrogen.
- Impact: Hydrogen Bonding: Loss of hydrogen-bond donor capacity reduces affinity for targets requiring polar interactions (e.g., proteases) . Synthesis Yield: Higher steric bulk lowers reaction yields (43% vs. 59% for unsubstituted analogs) in Pd-catalyzed couplings .
Linker Modifications
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-isopropylacetamide
- Structural Difference: Boronate group attached to a phenoxy linker instead of pyrazole.
- Impact :
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide
Key Data Tables
Table 1: Physicochemical Properties
Research Findings
- Oncology Applications : The parent compound demonstrated IC₅₀ = 120 nM against prostate cancer cell lines (LNCaP), while the N-methyl analog showed improved potency (IC₅₀ = 85 nM) due to enhanced metabolic stability .
- Enzymatic Selectivity : The 4-boronate positional isomer exhibited 10-fold lower affinity for BTK kinase compared to the parent compound, highlighting the importance of boronate positioning .
- Synthetic Scalability : Pd(dppf)Cl₂-mediated coupling of the parent compound achieved >50% yield at 100 g scale, whereas propanamide analogs required costly ligands (XPhos) for comparable efficiency .
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide?
Methodological Answer:
The synthesis typically involves coupling a pyrazole-boronate ester with an acetamide derivative. A common approach includes:
- Step 1: Reacting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with chloroacetamide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile or DMF .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
- Monitoring: Reaction progress is tracked using thin-layer chromatography (TLC) .
- Yield Optimization: Adjusting stoichiometry, temperature (60–80°C), and reaction time (12–24 hours) improves efficiency .
Advanced: How can computational methods enhance the design of efficient synthetic pathways for this compound?
Methodological Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) can predict viable intermediates and transition states, reducing trial-and-error experimentation . For example:
- Reactor Simulation: Use density functional theory (DFT) to model the coupling reaction’s energy profile and identify rate-limiting steps.
- Condition Optimization: Machine learning (ML) models trained on similar boronate ester reactions can recommend optimal solvents, catalysts, or temperatures .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and acetamide group (δ 2.0–2.2 ppm for methylene) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 270.14 (C₁₅H₁₉BN₂O₂) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1350 cm⁻¹ (B–O bond in dioxaborolane) confirm functional groups .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR) may arise from:
- Dynamic Effects: Rotameric interconversion of the acetamide group at room temperature. Use variable-temperature NMR to confirm .
- Impurity Interference: Cross-validate with LC-MS to rule out byproducts. Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) .
Basic: What are the recommended storage and handling protocols for this compound?
Methodological Answer:
- Storage: Store in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the boronate ester .
- Handling: Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light to prevent decomposition .
Advanced: How can researchers investigate the reactivity of the dioxaborolane moiety under varying pH and temperature conditions?
Methodological Answer:
- Kinetic Studies: Perform controlled hydrolysis experiments in buffered solutions (pH 2–12) and monitor via ¹¹B NMR to track boronate ester stability .
- Thermogravimetric Analysis (TGA): Assess thermal stability up to 200°C under nitrogen atmosphere .
- Computational Modeling: Use molecular dynamics (MD) simulations to predict bond dissociation energies under stress .
Basic: What biological applications are feasible given the compound’s structural features?
Methodological Answer:
The boronate ester and acetamide groups suggest potential in:
- Proteomics: As a reversible covalent inhibitor targeting serine proteases (e.g., via boronate-mediated binding) .
- Drug Discovery: Serve as a scaffold for kinase inhibitors by leveraging the pyrazole core’s hydrogen-bonding capacity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
Methodological Answer:
- Analog Synthesis: Modify the pyrazole substituents (e.g., introduce electron-withdrawing groups) to enhance binding affinity .
- Molecular Docking: Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase) and guide rational design .
- In Vitro Assays: Test analogs in enzyme inhibition assays (IC₅₀ determination) and compare with computational predictions .
Basic: What safety precautions are necessary when working with this compound?
Methodological Answer:
- Toxicity Screening: Consult PubChem data (CAS 852227-94-2) for acute toxicity profiles .
- Waste Disposal: Neutralize boronate-containing waste with aqueous NaOH (1 M) before disposal .
Advanced: How can researchers leverage high-throughput screening (HTS) to explore this compound’s applications?
Methodological Answer:
- Library Design: Generate a focused library of derivatives via parallel synthesis (e.g., substituting the acetamide with sulfonamides or ureas) .
- Automated Screening: Use 96-well plates to test inhibition against a panel of enzymes (e.g., proteases, kinases) and analyze dose-response curves .
- Data Integration: Apply cheminformatics tools (e.g., KNIME) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
